molecular formula C7H8BrNO B1344758 (4-Bromo-5-methylpyridin-2-yl)methanol CAS No. 820224-83-7

(4-Bromo-5-methylpyridin-2-yl)methanol

Cat. No. B1344758
CAS RN: 820224-83-7
M. Wt: 202.05 g/mol
InChI Key: OUOJYBFEYBMKDM-UHFFFAOYSA-N
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Description

“(4-Bromo-5-methylpyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO. It is a white to pale reddish-yellow to orange to brown solid or liquid .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Density Functional Theory methods with the 6-311G (d,p) basis set . The InChI code for this compound is 1S/C7H8BrNO/c1-5-2-6 (4-10)9-3-7 (5)8/h2-3,10H,4H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 202.05 g/mol . It is a white to pale reddish-yellow to orange to brown solid or liquid .

Scientific Research Applications

Synthesis of Complex Molecules

(4-Bromo-5-methylpyridin-2-yl)methanol is utilized in the synthesis of Schiff base compounds, which are important for their antibacterial activities. For instance, it has been employed in the condensation process to produce Schiff bases with notable structural and antibacterial properties (Wang et al., 2008). These compounds, characterized by their crystal structure and preliminary biological tests, offer potential in the development of new antibacterial agents.

Formation of Supramolecular Structures

The molecule also plays a role in the formation of supramolecular architectures. Research involving methanolysis and ethanolysis in the presence of copper(II) chloride or bromide has led to products that highlight the importance of this compound in generating hydrogen-bonded supramolecular synthons. These structures demonstrate the versatility of the compound in creating diverse molecular assemblies with potential applications in molecular recognition and catalysis (Unchulee Suksangpanya et al., 2004).

Crystal Engineering and Material Science

Furthermore, this compound is essential in crystal engineering, where it contributes to the study of molecular and crystalline structures. Its application in synthesizing crystals with specific configurations underscores its utility in material science, particularly in the exploration of new materials with desired physical properties (M. Percino et al., 2005). The ability to influence crystal growth and structure through such compounds is critical for advancements in nanotechnology and materials engineering.

Role in Transition Metal Chemistry

The interaction of this compound with transition metal ions has been explored to understand its impact on the formation of metal complexes and polymers. Studies have shown how the identity of the transition metal ion affects the resulting molecular architecture, indicating the compound's relevance in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (S. Telfer et al., 2008).

properties

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOJYBFEYBMKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630692
Record name (4-Bromo-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

820224-83-7
Record name (4-Bromo-5-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, trifluoroacetic anhydride (20.6 ml, 0.146 mol) was added to a dichloromethane solution (100 ml) solution of 4-bromo-2,5-dimethylpyridine 1-oxide (9.8 g, 48.5 mmol) under ice cooling. The resulting mixture was stirred for 20 minutes and then, stirred at room temperature for 7.5 hours. The reaction mixture was concentrated under reduced pressure. To a dichloromethane solution (50 ml) of the residue was added a saturated aqueous solution (100 ml) of sodium bicarbonate. The resulting mixture was stirred for 14 hours. The reaction mixture was extracted with dichloromethane. The extract was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography. The fraction obtained from the hexane:ethyl acetate (=1:1) eluate was concentrated under reduced pressure to give the title compound (8.17 g, 40.4 mmol, 83%) as a yellow powder.
Quantity
20.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

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